molecular formula C10H17Br5O2S B14283363 1,1-Dibromo-1-(tribromomethanesulfonyl)nonane CAS No. 163341-64-8

1,1-Dibromo-1-(tribromomethanesulfonyl)nonane

Cat. No.: B14283363
CAS No.: 163341-64-8
M. Wt: 600.8 g/mol
InChI Key: UCWDTKMPHJTCBZ-UHFFFAOYSA-N
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Description

1,1-Dibromo-1-(tribromomethanesulfonyl)nonane is a chemical compound with the molecular formula C9H16Br5O2S. It is a brominated organic compound that features both dibromo and tribromomethanesulfonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-1-(tribromomethanesulfonyl)nonane can be synthesized through the bromination of nonane derivatives. One common method involves the use of bromine (Br2) in the presence of a suitable catalyst to achieve the desired bromination. The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Nonane derivatives, bromine, and catalysts.

    Reaction Vessels: Large-scale reactors with temperature and pressure control.

    Purification: Distillation or recrystallization to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-1-(tribromomethanesulfonyl)nonane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of less brominated compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted nonane derivatives.

    Oxidation: Sulfonyl derivatives.

    Reduction: Less brominated nonane derivatives.

Scientific Research Applications

1,1-Dibromo-1-(tribromomethanesulfonyl)nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dibromo-1-(tribromomethanesulfonyl)nonane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions. The sulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibromo-1-(tribromomethanesulfonyl)nonane is unique due to the presence of both dibromo and tribromomethanesulfonyl groups, which confer distinct reactivity and applications compared to simpler brominated compounds.

Properties

CAS No.

163341-64-8

Molecular Formula

C10H17Br5O2S

Molecular Weight

600.8 g/mol

IUPAC Name

1,1-dibromo-1-(tribromomethylsulfonyl)nonane

InChI

InChI=1S/C10H17Br5O2S/c1-2-3-4-5-6-7-8-9(11,12)18(16,17)10(13,14)15/h2-8H2,1H3

InChI Key

UCWDTKMPHJTCBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(S(=O)(=O)C(Br)(Br)Br)(Br)Br

Origin of Product

United States

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